![molecular formula C6H11NO3 B099064 2-Acetamidoethyl acetate CAS No. 16180-96-4](/img/structure/B99064.png)
2-Acetamidoethyl acetate
Overview
Description
2-Acetamidoethyl acetate is an organic compound with the chemical formula C6H11NO3. It is also known as glycolylacetamide or N-acetyl-2-aminoethyl acetate. This compound is widely used in scientific research applications due to its unique properties and potential applications.
Scientific Research Applications
2-Acetamidoethyl acetate has several scientific research applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of chiral ligands for asymmetric synthesis. Additionally, it has potential applications in the field of materials science, such as the synthesis of polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Acetamidoethyl acetate is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the amino and acetamido groups. It can also act as a chelating agent due to the presence of the two carbonyl groups.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Acetamidoethyl acetate. However, it has been reported to exhibit antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Acetamidoethyl acetate in lab experiments include its high yield and low cost of synthesis. It is also relatively stable and can be stored for extended periods without significant degradation. However, its limited solubility in water can make it challenging to work with in some experiments.
Future Directions
There are several future directions for research on 2-Acetamidoethyl acetate. One potential area of research is the development of new synthetic methods for this compound. Additionally, further research is needed to understand the mechanism of action and potential applications of this compound in various fields, including materials science and medicine.
Conclusion
In conclusion, 2-Acetamidoethyl acetate is a unique organic compound with several potential applications in scientific research. Its synthesis method is simple and cost-effective, making it a popular choice for researchers. While there is limited information available on its biochemical and physiological effects, it has been shown to exhibit antibacterial and antifungal properties and inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the potential applications of this compound in various fields.
properties
CAS RN |
16180-96-4 |
---|---|
Product Name |
2-Acetamidoethyl acetate |
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-acetamidoethyl acetate |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-3-4-10-6(2)9/h3-4H2,1-2H3,(H,7,8) |
InChI Key |
SKPWGBMKZNVXFF-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOC(=O)C |
Canonical SMILES |
CC(=O)NCCOC(=O)C |
Other CAS RN |
16180-96-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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